2-Amino-4-fluoro-6-methylphenol

説明

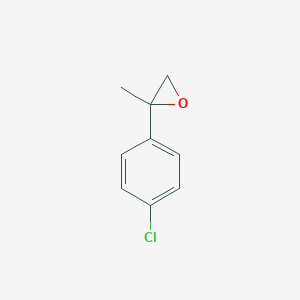

2-Amino-4-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H8FNO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of phenols like 2-Amino-4-fluoro-6-methylphenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

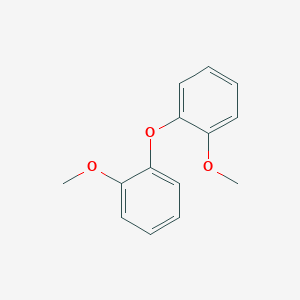

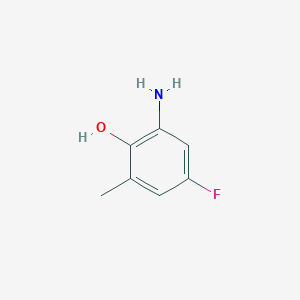

The molecular structure of 2-Amino-4-fluoro-6-methylphenol consists of a benzene ring with an amino group (-NH2), a fluorine atom, and a methyl group (-CH3) attached to it. The molecular weight of this compound is 141.143 Da .Physical And Chemical Properties Analysis

2-Amino-4-fluoro-6-methylphenol has a density of 1.3±0.1 g/cm3 and a boiling point of 250.4±40.0 °C at 760 mmHg . The compound is solid in form .科学的研究の応用

Fluorescent Chemosensors Development

4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to 2-Amino-4-fluoro-6-methylphenol, serves as a foundational fluorophoric platform for crafting chemosensors. These sensors are adept at detecting a variety of analytes, including metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules like cysteine and glutathione. The selectivity and sensitivity of DFP-based chemosensors towards these analytes have been extensively documented, showcasing their potential for environmental monitoring, biological research, and diagnostic applications (Roy, 2021).

Advanced Synthesis Methods

Research on compounds similar to 2-Amino-4-fluoro-6-methylphenol has led to innovative synthesis methods for related chemicals. An example includes the development of a practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of certain pharmaceuticals. This methodological advancement addresses cost and safety challenges associated with previous synthesis strategies, highlighting the importance of such compounds in facilitating the efficient production of medically relevant materials (Qiu et al., 2009).

Pharmacological Research

Compounds structurally related to 2-Amino-4-fluoro-6-methylphenol, such as Chlorogenic Acid (CGA), demonstrate significant therapeutic potential. CGA exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its role in modulating lipid and glucose metabolism highlights its potential in treating metabolic disorders such as diabetes and obesity. This underscores the broader pharmacological applicability of compounds within this chemical class in addressing a variety of health issues (Naveed et al., 2018).

Environmental and Toxicological Studies

Environmental research on fluorinated compounds, including those structurally akin to 2-Amino-4-fluoro-6-methylphenol, has focused on understanding their occurrence, fate, and toxicity in the environment. For example, studies on synthetic phenolic antioxidants (SPAs) reveal their widespread presence across various environmental matrices and potential health risks due to their toxicity. This research highlights the environmental impact and health implications of fluorinated compounds, advocating for the development of safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-4-methylphenol, suggests that it may cause skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling the compound .

作用機序

Target of Action

The primary target of 2-Amino-4-fluoro-6-methylphenol is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is involved in the biosynthesis of cobalamin (vitamin B12) in bacteria .

Mode of Action

It’s likely that the compound interacts with its target enzyme to modulate its activity .

Biochemical Pathways

Given its target, it’s likely that the compound impacts the biosynthesis of cobalamin (vitamin b12) in bacteria .

特性

IUPAC Name |

2-amino-4-fluoro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBLYMCBIHZTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576709 | |

| Record name | 2-Amino-4-fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluoro-6-methylphenol | |

CAS RN |

133788-81-5 | |

| Record name | 2-Amino-4-fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。